Cas no 1089115-04-7 (Aripiprazole-d8 (Butyl-d8))
Aripiprazole-d8 (Butyl-d8) structure
Product Name:Aripiprazole-d8 (Butyl-d8)
Numero CAS:1089115-04-7
MF:C23H19D8N3O2Cl2
MW:456.435
CID:894145
PubChem ID:329770633
Update Time:2024-11-03
Aripiprazole-d8 (Butyl-d8) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Aripiprazole-d8 (Butyl-d8)
- 7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
- Aripiprazole D8
- Aripiprazole-d8 solution
- [2H8]-Aripiprazole
- 7-[4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy-d8]-3,4-dihydro-2(1H)-quinolinone
- 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy-d8]-3,4-dihydro-2(1H)-quinolinone
- Abilify-d8
- Abilitat-d8
- CTK8F7826
- FT-0662279
- OPC 14597-d8
- OPC 31-d8
- HY-14546S1
- Aripiprazole-D8 0.1 mg/ml in Acetonitrile
- SCHEMBL3222244
- CS-0019793
- AS-6004
- F90503
- 2(1H)-Quinolinone, 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy-1,1,2,2,3,3,4,4-d8]-3,4-dihydro-; Aripiprazole-(butoxy-D8)
- DTXSID70648852
- 1089115-04-7
- Aripiprazole (1,1,2,2,3,3,4,4-d8)
- J-002204
- 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one
- AKOS030241036
-
- MDL: MFCD08460937
- Inchi: InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2
- Chiave InChI: CEUORZQYGODEFX-BQLKVSHCSA-N
- Sorrisi: [2H]C(C([2H])(C([2H])(OC1=CC2=C(CCC(N2)=O)C=C1)[2H])[2H])(C([2H])(N3CCN(C4=CC=CC(Cl)=C4Cl)CC3)[2H])[2H]
Proprietà calcolate
- Massa esatta: 455.1982465g/mol
- Massa monoisotopica: 455.1982465g/mol
- Conta atomi isotopi: 8
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 30
- Conta legami ruotabili: 7
- Complessità: 559
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 44.8Ų
Proprietà sperimentali
- Punto di fusione: 137-139°C
- Punto di infiammabilità: Fahrenheit: 35,6 ° f
Celsius: 2 ° c - Colore/forma: 100 μg/mL in acetonitrile
Aripiprazole-d8 (Butyl-d8) Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H225-H302 + H332-H319
- Dichiarazione di avvertimento: P210-P305 + P351 + P338
- Numero di trasporto dei materiali pericolosi:UN 1648 3 / PGII
- WGK Germania:2
- Codice categoria di pericolo: 11-20/21/22-36
- Istruzioni di sicurezza: 16-36/37
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:−20°C
Aripiprazole-d8 (Butyl-d8) Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A131704-1mg |
Aripiprazole-d8 (Butyl-d8) |
1089115-04-7 | 98 atom % D,CP:≥98% | 1mg |
¥1656.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031009-1mg |
Aripiprazole-d8 (Butyl-d8) |
1089115-04-7 | 98% | 1mg |
¥1622 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031009-5mg |
Aripiprazole-d8 (Butyl-d8) |
1089115-04-7 | 98% | 5mg |
¥6594 | 2024-05-26 | |
| ChemScence | CS-0019793-10mg |
Aripiprazole 1,1,2,2,3,3,4,4-d8 |
1089115-04-7 | 10mg |
$0.0 | 2022-04-28 | ||
| ChemScence | CS-0019793-1mg |
Aripiprazole 1,1,2,2,3,3,4,4-d8 |
1089115-04-7 | 1mg |
$0.0 | 2022-04-28 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A888378-1mg |
Aripiprazole-d8 |
1089115-04-7 | 98% | 1mg |
¥1,919.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A888378-5mg |
Aripiprazole-d8 |
1089115-04-7 | 98% | 5mg |
¥7,800.00 | 2022-09-29 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A-081-1ML |
Aripiprazole-d8 (Butyl-d8) |
1089115-04-7 | 1ml |
¥2846.87 | 2023-05-01 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A-081-1ML |
Aripiprazole-d8 (Butyl-d8) |
1089115-04-7 | 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
2324.44 | 2021-05-13 | |
| TRC | A771003-1mg |
Aripiprazole-d8 (Butyl-d8) |
1089115-04-7 | 1mg |
$ 187.00 | 2023-04-19 |
Aripiprazole-d8 (Butyl-d8) Letteratura correlata
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
1089115-04-7 (Aripiprazole-d8 (Butyl-d8)) Prodotti correlati
- 80834-64-6(2(1H)-Quinolinone,3,4-dihydro-6-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]-)
- 511235-38-4(Quinoline,2-[[4-(4-fluoro-2-methoxyphenyl)-1-piperazinyl]methyl]-1,2,3,4-tetrahydro-1-(1-oxo-4-phenoxybutyl)-)
- 103997-59-7(2(1H)-Quinolinone,6-[3-[4-(2-ethoxyphenyl)-1-piperazinyl]propoxy]-3,4-dihydro-)
- 882880-12-8(1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane)
- 889443-20-3(3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone)
- 58899-25-5(Butanoic acid, 4-[(1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)oxy]-)
- 58899-27-7(3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone)
- 1346599-01-6(1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane-d8)
- 80834-63-5(2(1H)-Quinolinone,6-[3-[4-(2-ethoxyphenyl)-1-piperazinyl]propyl]-3,4-dihydro-)
- 496059-75-7(1-Piperidineacetamide,4-(4-methylphenoxy)-N-(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso